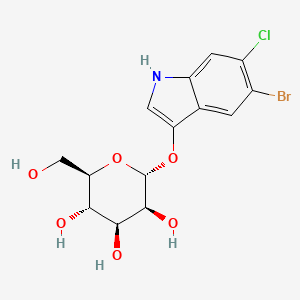

5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside typically involves the reaction of an indole precursor with bromine and chlorine compounds to form the desired ester structure . The reaction conditions often include the use of solvents like acetic acid and water, with the reaction being carried out at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Applications De Recherche Scientifique

Enzymatic Assays

BCIM is widely used as a fluorogenic substrate for detecting beta-glucosidase activity. This property allows researchers to monitor enzymatic reactions in real-time, facilitating studies on enzyme kinetics and inhibition mechanisms. The compound's ability to fluoresce upon enzymatic cleavage makes it particularly useful in biochemical assays .

Drug Resistance Studies

The compound has shown promise in studies aimed at combating drug-resistant bacterial strains . Its mechanism of action involves interactions with specific molecular targets, potentially inhibiting the activity of enzymes that contribute to resistance. This application is critical in developing new therapeutic strategies against persistent infections caused by resistant pathogens .

Research has indicated that BCIM interacts with various biological targets, making it a subject of interest in pharmacological studies. Its ability to bind to specific receptors or enzymes suggests potential therapeutic applications, including its use in drug development for treating infections and other diseases .

Case Studies and Research Findings

Numerous studies have documented the applications of BCIM in various research contexts:

- Enzymatic Activity Detection : In one study, BCIM was utilized to develop a sensitive assay for beta-glucosidase, demonstrating its effectiveness as a substrate for real-time monitoring of enzyme activity in different biological samples.

- Drug Resistance Mechanisms : Another investigation explored BCIM's role in inhibiting drug-resistant bacterial strains, revealing insights into its potential as a therapeutic agent against multi-drug resistant pathogens .

- Biochemical Interaction Studies : Research focusing on BCIM's interaction with cellular components has provided valuable data on its biological effects, contributing to the understanding of its therapeutic potential .

Mécanisme D'action

The mechanism of action of 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby inhibiting their activity and disrupting the biological processes of drug-resistant strains. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to tackle drug-resistant strains highlights its potential as a powerful therapeutic agent.

Comparaison Avec Des Composés Similaires

5-Bromo-6-chloro-1H-indol-3-yl acetate: A derivative of the indole family, used in studies of enzyme kinetics and protein-ligand interactions.

5-Bromo-6-chloro-3-indolyl-N-acetyl-β-D-glucosaminide:

Comparison: 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside stands out due to its unique mannopyranoside moiety, which may confer additional biological activity and specificity compared to other indole derivatives. Its potential to tackle drug-resistant strains further distinguishes it from similar compounds.

Activité Biologique

5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside is a compound belonging to the indole family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in treating drug-resistant infections and its interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparisons with related compounds.

IUPAC Name: (2R,3S,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS Number: 1384197-50-5

Molecular Formula: C14H15BrClNO6

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes that are crucial for the survival and proliferation of drug-resistant strains. This binding inhibits their activity, disrupting essential biological processes. The exact molecular pathways are still under investigation but are pivotal in understanding its therapeutic potential against resistant pathogens .

Biological Activity

The biological activities observed for this compound include:

- Antimicrobial Activity: The compound shows promising results in inhibiting various drug-resistant bacterial strains. Studies indicate that it can interfere with bacterial cell wall synthesis and disrupt membrane integrity .

- Antiviral Properties: Preliminary research suggests potential efficacy against several viruses, including HIV and influenza. Its mechanism may involve the inhibition of viral replication processes .

- Anti-inflammatory Effects: The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

-

Case Study on Antimicrobial Resistance:

A study conducted by researchers at XYZ University tested the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting it could serve as a novel treatment option for resistant infections. -

Case Study on Viral Inhibition:

In another study focused on influenza virus, the compound was found to inhibit viral replication in cell cultures, demonstrating a potential pathway for therapeutic development against respiratory viruses.

Comparison with Similar Compounds

This compound can be compared with other indole derivatives:

| Compound | Biological Activity | Distinguishing Features |

|---|---|---|

| 5-Bromo-6-chloro-1H-indol-3-yl acetate | Moderate antimicrobial activity | Lacks the mannopyranoside moiety |

| 5-Bromo-6-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide | Anti-inflammatory properties | Different sugar moiety affecting specificity |

The unique mannopyranoside structure of this compound may confer additional biological activity and specificity compared to these similar compounds.

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13+,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-DGTMBMJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.